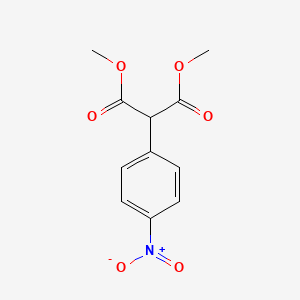

Dimethyl 2-(4-nitrophenyl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(4-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-17-10(13)9(11(14)18-2)7-3-5-8(6-4-7)12(15)16/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUABAXAUVLRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377393 | |

| Record name | dimethyl 2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4033-88-9 | |

| Record name | dimethyl 2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 2-(4-nitrophenyl)malonate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Dimethyl 2-(4-nitrophenyl)malonate

Abstract

This compound is a versatile synthetic intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a reactive malonic ester moiety appended to an electron-deficient nitroaromatic ring, provides a unique combination of chemical handles for complex molecular construction. This guide offers a comprehensive examination of its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. We delve into the causality behind experimental choices, providing detailed protocols and exploring its utility as a precursor for pharmacologically relevant scaffolds. This document serves as a technical resource for scientists leveraging this compound in drug discovery and development.

Introduction: A Multifunctional Synthetic Building Block

This compound is a crystalline organic compound that serves as a powerful and adaptable building block in synthetic chemistry. Its molecular architecture is distinguished by three key features:

-

A Malonic Ester Core: The two ester groups acidify the adjacent benzylic proton, facilitating deprotonation to form a stabilized carbanion. This site is a prime target for electrophilic substitution, enabling carbon-carbon bond formation.

-

An Electron-Withdrawing Nitro Group: The strongly deactivating nitro group (-NO₂) renders the aromatic ring electron-poor. This electronic property is pivotal for its synthesis via nucleophilic aromatic substitution and provides a versatile functional group that can be readily transformed, most commonly into an amino group.

-

Aromatic Scaffold: The phenyl ring provides a rigid core for the construction of more elaborate molecular frameworks.

The strategic combination of these functional groups makes this compound an ideal starting point for synthesizing a variety of complex molecules, including substituted arylacetic acids and aniline derivatives, which are common motifs in pharmaceutical agents[1][2].

Physicochemical and Spectroscopic Profile

Precise characterization is the cornerstone of chemical synthesis. The identity and purity of this compound are confirmed through its distinct physical properties and spectroscopic data.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | dimethyl 2-(4-nitrophenyl)propanedioate | PubChem[3] |

| CAS Number | 4033-88-9 | ChemicalBook[4] |

| Molecular Formula | C₁₁H₁₁NO₆ | PubChem[3] |

| Molecular Weight | 253.21 g/mol | PubChem[3] |

| Appearance | Pale-yellow solid (typical) | Inferred from similar compounds[5] |

| Melting Point | Data not consistently available; requires experimental determination. |

| Computed XLogP3 | 1.7 | PubChem[3] |

Spectroscopic Characterization

The elucidation of the structure of this compound relies on a combination of spectroscopic techniques. The expected data provides a fingerprint for verifying the successful synthesis and purity of the compound.

-

Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: ¹H NMR spectroscopy reveals the proton environment. The aromatic protons are expected to appear as two distinct doublets in a characteristic AA'BB' pattern, shifted significantly downfield due to the strong deshielding effect of the ortho/para-directing nitro group. The single benzylic proton will appear as a singlet, also downfield, while the six equivalent protons of the two methoxy groups will present as a sharp singlet further upfield. ¹³C NMR will show distinct signals for the carbonyl carbons, the aromatic carbons, the benzylic carbon, and the methoxy carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum is dominated by strong absorption bands characteristic of the ester carbonyl (C=O) groups and the nitro (N-O) bonds. The presence of these specific bands is a crucial confirmation of the molecule's identity. Characteristic absorption bands for related nitroaromatic compounds appear around 1700-1750 cm⁻¹ for the carbonyl groups and around 1520 cm⁻¹ and 1350 cm⁻¹ for the nitro group's asymmetric and symmetric stretching vibrations, respectively[6].

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. A distinct molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight (253.21)[3]. Analysis of the fragmentation pattern, which typically involves the loss of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) radicals, can provide further structural confirmation[1].

Table 2: Predicted Spectroscopic Data Summary

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (H-2, H-6) | δ 8.2-8.4 ppm (d) | Deshielded by adjacent electron-withdrawing NO₂ group. |

| Aromatic Protons (H-3, H-5) | δ 7.6-7.8 ppm (d) | Coupled to H-2/H-6. | |

| Benzylic Proton (-CH) | δ 5.0-5.2 ppm (s) | Adjacent to two carbonyls and the aromatic ring. | |

| Methoxy Protons (-OCH₃) | δ 3.7-3.8 ppm (s, 6H) | Standard region for methyl esters. | |

| IR | C=O Stretch (Ester) | 1730-1750 cm⁻¹ (strong) | Typical for conjugated ester carbonyls. |

| Ar-NO₂ Asymmetric Stretch | ~1520 cm⁻¹ (strong) | Characteristic of aromatic nitro compounds[6]. | |

| Ar-NO₂ Symmetric Stretch | ~1350 cm⁻¹ (strong) | Characteristic of aromatic nitro compounds[6]. |

| MS (EI) | Molecular Ion (M⁺) | m/z 253 | Corresponds to the molecular weight[3]. |

Synthesis and Purification

The most common and efficient synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is effective because the electron-withdrawing nitro group strongly activates the aromatic ring for attack by nucleophiles.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The reaction involves the deprotonation of dimethyl malonate using a moderate base to form a nucleophilic enolate. This enolate then attacks an activated nitroaromatic ring, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, displacing the halide to form the desired product. Anhydrous potassium carbonate in a polar aprotic solvent like DMF is a common and effective system for this transformation[5].

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents).

-

Solvent and Nucleophile Addition: Add anhydrous dimethylformamide (DMF) to create a suspension. To this, add dimethyl malonate (1.0 equivalent) via syringe.

-

Causality: DMF is a polar aprotic solvent, which effectively solvates the potassium cation but not the carbonate anion, enhancing the base's reactivity. The inert atmosphere prevents side reactions with atmospheric moisture.

-

-

Substrate Addition: Add 4-fluoronitrobenzene (1.0 equivalent) to the stirring mixture.

-

Causality: Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

-

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure this compound.

Purity Assessment

The trustworthiness of any subsequent experiment relies on the purity of the starting material. Purity should be assessed by:

-

Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity.

-

Chromatography: A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC or GC analysis confirms homogeneity.

-

Spectroscopy: Confirmation of the structure and absence of impurity signals by ¹H NMR.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the selective transformations of its functional groups, providing access to a wide array of more complex structures.

Caption: Key reaction pathways for this compound.

Transformations of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is one of the most valuable transformations of this molecule. This conversion dramatically alters the electronic properties of the aromatic ring, turning an electron-withdrawing group into an electron-donating one, and introduces a nucleophilic site for further reactions.[1][2]

-

Common Reagents: Catalytic hydrogenation (H₂ over Pd/C), or chemical reduction using metals in acid (e.g., SnCl₂/HCl, Fe/HCl).

-

Synthetic Value: The resulting aniline derivative, Dimethyl 2-(4-aminophenyl)malonate, is a precursor to heterocycles, amides, and diazonium salts, which are themselves versatile intermediates.

Reactions at the Ester Functionalities

The dimethyl ester groups can be readily manipulated.

-

Hydrolysis: Saponification using a base like sodium hydroxide, followed by acidic workup, converts the diester into 2-(4-nitrophenyl)malonic acid[1].

-

Decarboxylation: Malonic acids are prone to decarboxylation upon heating, readily losing one carboxyl group as carbon dioxide. This provides a straightforward route to 4-nitrophenylacetic acid, a valuable precursor for various pharmaceuticals, including some non-steroidal anti-inflammatory drugs (NSAIDs)[7].

Reactivity at the Benzylic Carbon

Although less acidic than the α-protons of dimethyl malonate itself, the single benzylic proton can be removed by a strong, non-nucleophilic base like sodium hydride (NaH)[1]. The resulting carbanion can be alkylated or acylated, allowing for the introduction of further complexity at this position to create a quaternary carbon center[1].

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a strategic intermediate. Its value lies in providing a scaffold that can be elaborated into biologically active molecules.

-

Precursor to Arylacetic Acids: As described above, hydrolysis and decarboxylation lead to 4-nitrophenylacetic acid. The corresponding amino derivative (after nitro reduction) is a key component in the synthesis of several classes of drugs[7].

-

Scaffold for Heterocycle Synthesis: The aniline derivative formed after nitro reduction can be used in cyclization reactions. For example, intramolecular condensation with one of the ester groups can be a route to oxindoles, or intermolecular reactions can form benzodiazepines or quinolones[1].

-

Research Tool for Enzyme Inhibition: The parent compound, dimethyl malonate, is a known competitive inhibitor of succinate dehydrogenase (SDH), an enzyme in the citric acid cycle[8][9]. While the nitrophenyl derivative is primarily used for synthesis, its structural similarity to metabolic intermediates suggests potential for investigation in biochemical studies.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound. While a specific Material Safety Data Sheet (MSDS) may not be widely available, guidelines can be established based on analogous compounds like dimethyl malonate and other nitroaromatics.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves[10][11].

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[12]. Avoid contact with skin and eyes[10].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids, bases, and reducing agents[11].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant synthetic utility. Its facile preparation and the orthogonal reactivity of its functional groups—the activated aromatic ring, the reducible nitro group, and the versatile malonate center—make it a valuable intermediate for drug discovery professionals. A thorough understanding of its chemical properties, reactivity, and handling is essential for researchers aiming to leverage this molecule for the efficient construction of complex and potentially bioactive compounds.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

-

BuyChem. (2023). 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. Retrieved from [Link]

-

Loba Chemie. (2016). DIMETHYL MALONATE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ChemBK. (2024). dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1160293-27-5 | Product Name : Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. Retrieved from [Link]

-

NMR Spectra of New Compounds. (n.d.). Retrieved from [Link]

-

Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. (2002). RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective Michael addition reaction of dimethyl malonate to racemic nitroolefins. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Shanghai Talent Chemical Co.,Ltd. (2025). What pharmaceutical products can be synthesized using Dimethyl malonate?. Retrieved from [Link]

-

Dimethyl Malonate Protects the Lung in a Murine Model of Acute Respiratory Distress Syndrome. (2022). PubMed Central. Retrieved from [Link]

-

Dimethyl 2-(4-methylbenzylidene)malonate. (2013). PubMed Central. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0241531). Retrieved from [Link]

-

Malonates in Cyclocondensation Reactions. (2010). PubMed Central. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 3. This compound | C11H11NO6 | CID 2764303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4033-88-9 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | 1160293-27-5 [smolecule.com]

- 7. talentchemicals.com [talentchemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dimethyl Malonate Protects the Lung in a Murine Model of Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Dimethyl 2-(4-nitrophenyl)malonate CAS 4033-88-9

An In-Depth Technical Guide to Dimethyl 2-(4-nitrophenyl)malonate (CAS 4033-88-9)

Introduction

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis. Its structure, which integrates a reactive malonic ester moiety with an electron-deficient nitrophenyl ring, offers a unique combination of synthetic handles. The acidic α-hydrogen, the versatile nitro group, and the dual ester functionalities make it a strategic building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in drug development who seek to leverage its synthetic potential.

Physicochemical Properties and Structural Analysis

This compound is characterized by its distinct molecular structure, which dictates its physical properties and chemical behavior. The presence of both electron-withdrawing groups (nitro and two methoxycarbonyl groups) significantly influences the electron density of the aromatic ring and the acidity of the benzylic proton.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4033-88-9 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₆ | [1][2] |

| Molecular Weight | 253.21 g/mol | [1][2] |

| IUPAC Name | dimethyl 2-(4-nitrophenyl)propanedioate | [1] |

| Appearance | Pale yellow to light yellow solid | [3] |

| Storage | Sealed in dry, room temperature conditions | [4] |

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra are proprietary, the expected signals in ¹H NMR would include distinct peaks for the aromatic protons (typically showing splitting patterns of a para-substituted ring), a singlet for the acidic α-hydrogen, and singlets for the two equivalent methyl ester groups.

Synthesis and Purification

The most prevalent and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of an activated aryl halide with the soft nucleophile generated from dimethyl malonate.

Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the reaction between the enolate of dimethyl malonate and an aryl halide bearing a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group. This positioning is critical as it stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution.

Sources

A Technical Guide to Dimethyl 2-(4-nitrophenyl)malonate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

Dimethyl 2-(4-nitrophenyl)malonate is a highly functionalized organic compound that serves as a pivotal intermediate in advanced chemical synthesis. Characterized by a malonate ester core and a strategically positioned 4-nitrophenyl group, this molecule offers a unique combination of reactivity and versatility. The acidic α-hydrogen facilitates carbon-carbon bond formation, while the nitro group provides a gateway to a vast array of aniline derivatives through simple reduction. This guide provides an in-depth analysis of its physicochemical properties, a detailed synthetic protocol, and explores its significant applications as a scaffold in modern drug development for researchers, chemists, and professionals in the pharmaceutical industry.

Physicochemical Properties and Structural Analysis

The utility of this compound in organic synthesis is directly derived from its unique molecular structure. Understanding its fundamental properties is crucial for its effective application in experimental design.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 253.21 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₆ | [1][2] |

| CAS Number | 4033-88-9 | [1] |

| IUPAC Name | dimethyl 2-(4-nitrophenyl)propanedioate | [1] |

| Melting Point | 125-127 °C | [3] |

| Boiling Point | 354.3 ± 32.0 °C (Predicted) | [3] |

| Canonical SMILES | COC(=O)C(C1=CC=C([C=C1])[O-])C(=O)OC | [1] |

Structural Insights and Reactivity

The molecule's reactivity is dominated by two key features:

-

The Malonate Core: The methylene proton situated between the two ester carbonyl groups (the α-hydrogen) is significantly acidic. This allows for easy deprotonation by a mild base to form a resonance-stabilized carbanion (enolate). This nucleophilic enolate is central to the malonic ester synthesis, enabling the formation of new carbon-carbon bonds via alkylation or acylation reactions.

-

The 4-Nitrophenyl Moiety: The nitro group (-NO₂) is a powerful electron-withdrawing group, which further enhances the acidity of the α-hydrogen. More importantly, it is a versatile functional handle. The nitro group can be readily and selectively reduced to a primary amine (-NH₂), a transformation that fundamentally alters the electronic properties of the aromatic ring from electron-withdrawing to electron-donating.[4] This conversion is a cornerstone of its utility, opening pathways to anilines, which are pivotal precursors in the synthesis of numerous pharmaceuticals.[4]

Synthesis and Key Transformations

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, leveraging the reactivity of an activated aryl halide with the dimethyl malonate enolate.

General Synthetic Workflow

The process involves the deprotonation of dimethyl malonate to generate a potent nucleophile, which then attacks an electron-deficient aromatic ring, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene. The presence of the nitro group in the para position is critical as it stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the substitution reaction.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via SNAr

This protocol is a representative procedure adapted from methods used for similar compounds, such as the synthesis of dimethyl-2-(4-fluoro-2-nitrophenyl)malonate.[5] It provides a self-validating system for achieving the target compound.

Materials:

-

Dimethyl malonate (1.0 equiv)

-

1-Fluoro-4-nitrobenzene (1.0 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous potassium carbonate (3.0 equiv).

-

Solvent Addition: Add anhydrous DMF to the flask until the potassium carbonate is suspended. The use of a polar aprotic solvent like DMF is critical as it effectively solvates the cation of the base, enhancing the reactivity of the carbonate anion, and helps dissolve the reaction intermediates.

-

Reactant Addition: Add dimethyl malonate (1.0 equiv) to the suspension. Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the potassium salt of the malonate enolate.

-

Nucleophilic Substitution: Slowly add 1-fluoro-4-nitrobenzene (1.0 equiv) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the product and dissolve inorganic salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block for constructing complex molecular architectures with potential therapeutic applications.

Strategic Transformation for Scaffold Development

The most powerful synthetic transformation of this compound is the reduction of its nitro group. This simple step unlocks access to anilines, which are precursors to a vast number of nitrogen-containing heterocyclic compounds—a class of structures frequently found in FDA-approved drugs.

Caption: Key transformations of the nitro group for pharmaceutical scaffold synthesis.

Precursor to Bioactive Molecules

-

Quinolines and Related Heterocycles: The amino derivative, Dimethyl 2-(4-aminophenyl)malonate, is a key precursor for synthesizing quinoline derivatives.[6] Quinolines are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and immunosuppressive properties.[6]

-

Anti-inflammatory and Anticancer Agents: The broader class of malonic esters, including dimethyl malonate, are fundamental in synthesizing Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and certain nucleoside analogs used in cancer chemotherapy.[7] this compound provides a functionalized starting point for creating more complex and targeted versions of these drugs.

-

Succinate Dehydrogenase Inhibition: Research on the parent compound, dimethyl malonate, has identified it as a cell-permeable inhibitor of succinate dehydrogenase (SDH), a key mitochondrial enzyme.[8] Inhibition of SDH has shown therapeutic potential in preclinical models of acute respiratory distress syndrome (ARDS) and acute hepatic injury by reducing inflammation and cellular damage.[8][9] While this activity is for the parent compound, it provides a compelling rationale for exploring derivatives like this compound as potential modulators of mitochondrial metabolism and inflammation.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be established based on the known hazards of its parent compound, dimethyl malonate.[10][11]

Table 2: Recommended Safety and Handling Procedures

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. | To prevent eye and skin contact. Dimethyl malonate is known to cause serious eye irritation and skin irritation.[10][12] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. | To prevent respiratory tract irritation.[10] Wash hands thoroughly after handling.[13] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | To prevent degradation and ensure stability. Keep away from incompatible materials such as strong acids, bases, and reducing agents.[13] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention. | To mitigate serious eye irritation.[10][11] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. | To address potential skin irritation.[10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | To ensure environmental safety and compliance.[13] |

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for molecular innovation in drug discovery. Its predictable reactivity, stemming from the malonate core, combined with the transformative potential of the nitrophenyl group, makes it an exceptionally valuable tool for medicinal chemists. From the synthesis of complex heterocyclic scaffolds to the potential exploration of metabolic pathway modulation, this compound provides a reliable and versatile starting point for the development of next-generation therapeutics. Proper understanding of its properties, synthesis, and handling is essential for unlocking its full potential in a research setting.

References

- Benchchem. (n.d.). Diethyl 2-methyl-2-(4-nitrophenyl)malonate.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ACS Publications. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

-

Loba Chemie. (2016). DIMETHYL MALONATE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ResearchGate. (2025). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]

-

Shanghai Talent Chemical Co., Ltd. (2025). What pharmaceutical products can be synthesized using Dimethyl malonate?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl Malonate Protects the Lung in a Murine Model of Acute Respiratory Distress Syndrome. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice. PubMed. Retrieved from [Link]

Sources

- 1. This compound | C11H11NO6 | CID 2764303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4033-88-9 [chemicalbook.com]

- 3. This compound CAS#: 4033-88-9 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. talentchemicals.com [talentchemicals.com]

- 8. Dimethyl Malonate Protects the Lung in a Murine Model of Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Technical Guide: Nuclear Magnetic Resonance (NMR) Spectral Analysis of Dimethyl 2-(4-nitrophenyl)malonate

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dimethyl 2-(4-nitrophenyl)malonate (C₁₁H₁₁NO₆).[1] Designed for researchers and professionals in chemical synthesis and drug development, this document delves into the structural interpretation of NMR data, grounded in fundamental principles of chemical shifts, spin-spin coupling, and substituent effects. We will explore the causal relationships between the molecule's electronic environment and its spectral features, present standardized protocols for data acquisition, and offer a predictive framework for analysis.

Introduction and Molecular Structure

This compound is a key organic intermediate whose structural integrity is paramount for its application in further synthetic steps. NMR spectroscopy serves as the definitive, non-destructive technique for confirming its identity and purity. The molecule's structure features a central malonic ester core substituted with a 4-nitrophenyl group. This substitution pattern creates a distinct electronic environment that is clearly resolved in its NMR spectra.

The key structural features influencing the NMR spectrum are:

-

An electron-withdrawing nitro group (-NO₂) in the para position of the phenyl ring.

-

Two equivalent ester methyl groups (-OCH₃).

-

A single methine proton (-CH) alpha to both the aromatic ring and two carbonyl groups.

-

A symmetrically substituted aromatic ring, which simplifies the aromatic region of the spectrum.

Predicted ¹H NMR Spectral Data

The analysis of the proton (¹H) NMR spectrum is critical for identifying the hydrogen environments within the molecule. The strong electron-withdrawing nature of the nitro group and the anisotropic effect of the benzene ring are the dominant factors influencing the chemical shifts.[2][3][4]

Rationale for Spectral Predictions:

-

Aromatic Protons (H-2/H-6 and H-3/H-5): The 4-nitrophenyl group creates a symmetrical AA'BB' spin system. The protons ortho to the strongly electron-withdrawing nitro group (H-3, H-5) are significantly deshielded and will appear at a high chemical shift (downfield). The protons meta to the nitro group (H-2, H-6) are less affected and will appear at a relatively lower chemical shift (upfield). Both signals are expected to be doublets due to coupling with their adjacent protons.

-

Methine Proton (H-α): This proton is positioned between three electron-withdrawing groups (two carbonyls and the nitrophenyl ring). This environment causes a substantial downfield shift, resulting in a signal that is typically a singlet, as there are no adjacent protons to couple with.

-

Methyl Protons (H-β): The two methyl groups of the dimethyl ester are chemically and magnetically equivalent due to free rotation. Therefore, they will produce a single, sharp signal (singlet) with an integration value corresponding to six protons.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3, H-5 (Aromatic) | ~ 8.25 | Doublet (d) | ~ 8.8 | 2H |

| H-2, H-6 (Aromatic) | ~ 7.65 | Doublet (d) | ~ 8.8 | 2H |

| H-α (Methine) | ~ 4.95 | Singlet (s) | N/A | 1H |

| H-β (Methyl) | ~ 3.80 | Singlet (s) | N/A | 6H |

Note: Chemical shifts are predictions based on established substituent effects and data from analogous structures. Actual experimental values may vary slightly.[5][6][7]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule.[8] In a proton-decoupled spectrum, each unique carbon atom yields a single peak, allowing for a carbon count and identification of the chemical environment.

Rationale for Spectral Predictions:

-

Carbonyl Carbons (C=O): The ester carbonyl carbons are equivalent and resonate in the characteristic downfield region for carbonyls, typically between 165-175 ppm.[9]

-

Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons.

-

C-4 (ipso-NO₂): The carbon directly attached to the nitro group is significantly deshielded.

-

C-1 (ipso-Malonate): The quaternary carbon attached to the malonate moiety will also be downfield, though typically less so than the C-NO₂ carbon.

-

C-3/C-5 & C-2/C-6: These pairs of equivalent carbons will appear in the typical aromatic region (120-150 ppm).[2][3]

-

-

Methine Carbon (C-α): This carbon, bonded to the aromatic ring and two carbonyls, will appear in the aliphatic region but shifted downfield due to the attached electron-withdrawing groups.

-

Methyl Carbons (C-β): The two equivalent methyl carbons of the ester groups will produce a single peak in the typical range for methoxy carbons (~50-60 ppm).[9]

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~ 167.5 |

| C-4 (ipso-NO₂) | ~ 148.0 |

| C-1 (ipso-Malonate) | ~ 141.0 |

| C-2, C-6 (Aromatic) | ~ 130.0 |

| C-3, C-5 (Aromatic) | ~ 124.5 |

| C-α (Methine) | ~ 57.0 |

| C-β (Methyl) | ~ 53.5 |

Note: These are predicted values. Quaternary carbons (C-1, C-4, C=O) often show lower intensity in ¹³C NMR spectra.[10]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following methodology represents a robust approach for the characterization of this compound.

Protocol: High-Resolution NMR Spectroscopy

-

Sample Preparation: a. Weigh approximately 10-15 mg of the dried, purified compound directly into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for this class of compounds and its well-defined residual solvent peak. c. Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Instrument Setup (500 MHz Spectrometer): a. Insert the sample into the spectrometer's magnet. b. Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity. The causality here is critical: poor shimming leads to broad peaks and loss of resolution, obscuring fine coupling details.

-

¹H NMR Acquisition: a. Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30'). A 30° pulse angle is chosen as a compromise between signal intensity and faster relaxation, allowing for a shorter experimental time. b. Spectral Width: Set to ~16 ppm (from -2 to 14 ppm) to ensure all signals, including potential impurities, are captured. c. Acquisition Time: Set to at least 3 seconds to ensure good digital resolution. d. Relaxation Delay (d1): Use a 2-second delay to allow for near-complete T1 relaxation of protons, ensuring accurate integration. e. Number of Scans: Acquire 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: a. Pulse Sequence: Use a proton-decoupled pulse sequence with a 30° pulse (e.g., 'zgpg30') to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE). b. Spectral Width: Set to ~240 ppm (from -10 to 230 ppm) to cover the full range of expected carbon chemical shifts. c. Number of Scans: Acquire at least 1024 scans. This higher number is necessary due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus. d. Relaxation Delay (d1): Use a 2-second delay.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[11] d. Integrate the ¹H signals and pick peaks for both spectra.

Visualizations: Workflow and Structure-Spectrum Correlation

A logical workflow ensures that NMR analysis is conducted systematically, from sample preparation to final structural elucidation.

Caption: Standardized workflow for NMR analysis.

Caption: Structure-to-spectrum correlation map.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides unambiguous structural confirmation for this compound. The predicted chemical shifts and coupling patterns, derived from established principles of substituent effects and magnetic anisotropy, align with the expected electronic environment of the molecule. By adhering to the detailed experimental protocol, researchers can acquire high-fidelity data, ensuring the reliability of their structural assignments. This guide serves as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and structurally related compounds.

References

-

Dalton Transactions. (n.d.). NMR Spectra of New Compounds. The Royal Society of Chemistry. Retrieved from [Link]

-

Acta Chimica Slovaca. (n.d.). Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). This compound. PubChem. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

Sources

- 1. This compound | C11H11NO6 | CID 2764303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges - Carbon-13* [wiredchemist.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. rsc.org [rsc.org]

1H NMR spectrum of Dimethyl 2-(4-nitrophenyl)malonate

An In-depth Technical Guide to the 1H NMR Spectrum of Dimethyl 2-(4-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The document is designed to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. By delving into the theoretical underpinnings of ¹H NMR spectroscopy and applying them to the specific structural features of this molecule, this guide offers a detailed interpretation of the expected spectrum, including chemical shifts, signal multiplicities, and coupling constants. Furthermore, it outlines a robust experimental protocol for acquiring a high-quality ¹H NMR spectrum, ensuring reproducibility and accuracy in the laboratory.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₁NO₆, is a versatile intermediate in organic synthesis.[1] Its structure features a central malonic ester moiety disubstituted with a 4-nitrophenyl group. This combination of a reactive malonate core and an electron-deficient aromatic ring makes it a valuable precursor for the synthesis of a variety of more complex molecules, including pharmacologically active compounds. A thorough understanding of its spectroscopic properties, particularly its ¹H NMR spectrum, is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The Aromatic Region (δ 7.5 - 8.3 ppm)

The 4-nitrophenyl group gives rise to a characteristic AA'BB' spin system in the aromatic region of the ¹H NMR spectrum. The powerful electron-withdrawing nature of the nitro group (—NO₂) significantly deshields the aromatic protons, causing their signals to appear at a downfield chemical shift.[2][3]

-

Protons Ortho to the Nitro Group (Hₐ): The two protons ortho to the nitro group are the most deshielded due to both the inductive and resonance effects of this substituent. These protons are expected to resonate as a doublet in the range of δ 8.2 - 8.3 ppm .

-

Protons Meta to the Nitro Group (Hₑ): The two protons meta to the nitro group are also deshielded, but to a lesser extent. Their signal is anticipated to appear as a doublet upfield from the ortho protons, in the region of δ 7.5 - 7.6 ppm .

The coupling between these adjacent aromatic protons (ortho-coupling) is expected to result in a typical coupling constant (³J) of approximately 8-9 Hz .[4]

The Benzylic Proton (δ ~5.0 ppm)

The single proton attached to the carbon atom between the two carbonyl groups and the aromatic ring is known as the benzylic proton. This proton is significantly deshielded due to its proximity to three electron-withdrawing groups: the two ester carbonyls and the 4-nitrophenyl ring. Its signal is predicted to be a singlet and to appear in the region of δ 4.9 - 5.1 ppm . The absence of adjacent protons results in a singlet multiplicity.

The Methoxy Protons (δ ~3.8 ppm)

The two methoxy groups (—OCH₃) of the dimethyl malonate moiety are chemically equivalent due to free rotation. They will therefore give rise to a single, sharp signal. This signal is expected to be a singlet with an integration value corresponding to six protons. The chemical shift for these protons is anticipated to be in the range of δ 3.7 - 3.9 ppm .

Summary of Predicted ¹H NMR Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (ortho to NO₂) | 8.2 - 8.3 | Doublet | 2H | ~8-9 |

| Aromatic (meta to NO₂) | 7.5 - 7.6 | Doublet | 2H | ~8-9 |

| Benzylic | 4.9 - 5.1 | Singlet | 1H | N/A |

| Methoxy | 3.7 - 3.9 | Singlet | 6H | N/A |

Logical Flow for Spectral Interpretation

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. Adherence to these steps will ensure the acquisition of a spectrum with excellent resolution and signal-to-noise ratio, facilitating accurate structural elucidation.

Materials and Equipment

-

This compound (solid)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Volumetric flask and pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a common choice for similar compounds) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, this will include:

-

A spectral width of approximately 12-15 ppm.

-

An acquisition time of 2-4 seconds.

-

A relaxation delay of 1-2 seconds.

-

A sufficient number of scans (typically 8-16 for a sample of this concentration) to achieve a good signal-to-noise ratio.

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the peak multiplicities and measure the coupling constants.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification and purity assessment. This guide has provided a detailed prediction and interpretation of the spectrum, highlighting the key signals and their expected characteristics. By following the outlined experimental protocol, researchers can confidently acquire and analyze high-quality ¹H NMR data for this important synthetic intermediate, thereby supporting their research and development endeavors in organic chemistry and drug discovery.

References

-

Reich, H. J. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin. Retrieved from [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

- Hollerton, J. C., & Richards, S. A. (2022). Essential Practical NMR for Organic Chemistry (2nd ed.). Wiley.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

-

Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(7), 877–881. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10869708, Diethyl 2-(4-nitrophenyl)malonate. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2764303, this compound. Retrieved from [Link]

Sources

- 1. This compound | C11H11NO6 | CID 2764303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

13C NMR of Dimethyl 2-(4-nitrophenyl)malonate

An In-depth Technical Guide to the ¹³C NMR of Dimethyl 2-(4-nitrophenyl)malonate

Abstract

This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the ¹³C NMR spectrum of the title compound, offers a detailed experimental protocol for data acquisition, and provides insights into spectral interpretation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and trustworthy resource for the structural elucidation of this important synthetic intermediate.

Introduction: The Compound and the Technique

This compound is a versatile synthetic building block, notable for its combination of a reactive malonate core and an electronically distinct nitrophenyl moiety.[1][2] The malonate portion is a classical precursor in organic synthesis, particularly for carbon-carbon bond formation, while the nitro group offers a handle for further functionalization, such as reduction to an amine, which can dramatically alter the molecule's electronic properties.[1] Its derivatives are explored in the synthesis of various compounds, including potential pharmaceuticals.[3]

Given its structural complexity, unambiguous characterization is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as one of the most powerful analytical techniques for the structural determination of organic molecules in solution.[4] It provides direct information about the carbon skeleton, revealing the number of chemically distinct carbon environments and offering profound insights into their electronic surroundings based on their chemical shifts.[5][6]

This guide will systematically deconstruct the ¹³C NMR spectrum of this compound, bridging theoretical prediction with practical application.

Molecular Structure and Predicted Carbon Environments

To interpret the ¹³C NMR spectrum, one must first identify all unique carbon atoms within the molecule. This compound possesses a plane of symmetry that passes through the C1-C4 axis of the phenyl ring and the methine carbon of the malonate group. This symmetry renders the two methoxy groups, the two carbonyl groups, and the corresponding pairs of aromatic carbons (C-2/C-6 and C-3/C-5) chemically equivalent. Consequently, a total of seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

.dot

Caption: A logical workflow for acquiring and processing ¹³C NMR data.

-

Locking and Shimming: After inserting the sample, the instrument locks onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to maximize its homogeneity across the sample volume, which is crucial for obtaining sharp spectral lines.

-

Tuning and Matching: The NMR probe is tuned for both the ¹H (for decoupling) and ¹³C (for observation) frequencies to ensure maximum efficiency of radiofrequency (RF) pulse transmission and signal detection. [7]3. Setting Up the Experiment: Load a standard one-dimensional ¹³C experiment with broadband proton decoupling. [5] * Causality of Decoupling: In a standard ¹³C experiment, broadband proton decoupling is employed. This involves irradiating the sample at all proton resonance frequencies simultaneously. This collapses the carbon-proton spin-spin couplings (J-couplings), simplifying the spectrum so that each unique carbon appears as a single line (singlet) rather than a complex multiplet. This greatly enhances the signal-to-noise ratio. [5]4. Key Acquisition Parameters:

-

Spectral Width (sw): Must encompass the entire expected chemical shift range for carbons (typically 0 to 220 ppm). [8] * Number of Scans (ns): Due to low sensitivity, a large number of scans (e.g., 1024, 2048, or more) are typically required to achieve an adequate signal-to-noise ratio. The signal-to-noise improves with the square root of the number of scans. [9] * Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard. Note that this standard experiment is generally not quantitative because the relaxation times of different carbons (especially quaternary ones) can vary, and the Nuclear Overhauser Effect (nOe) from proton decoupling can enhance signals of protonated carbons non-uniformly. [5]

-

Data Processing and Referencing

-

Fourier Transform (FT): The raw data, a Free Induction Decay (FID), is converted from the time domain to the frequency domain via a Fourier transform to produce the familiar NMR spectrum.

-

Phase and Baseline Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity. [9]3. Referencing: The chemical shift axis is calibrated by setting the solvent's residual peak to its known literature value (e.g., the central peak of the CDCl₃ triplet is set to 77.16 ppm). [10]This ensures the accuracy and comparability of the chemical shifts.

Conclusion: Synthesizing the Data

The successful application of the protocols described herein will yield a high-resolution ¹³C NMR spectrum of this compound. The spectrum should display seven distinct singlets, with chemical shifts corresponding closely to the predicted values outlined in Table 1. The combination of the highly deshielded carbonyl and aromatic carbons attached to the nitro group, along with the characteristic signals of the malonate backbone, provides a unique spectral fingerprint. This guide provides the theoretical foundation and practical framework necessary for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring data integrity for applications in organic synthesis, medicinal chemistry, and materials science.

References

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

University of California, Santa Cruz. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

-

Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

-

École Polytechnique Fédérale de Lausanne. NMR sample preparation. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

Pharmaffiliates. CAS No : 1160293-27-5 | Product Name : Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

ResearchGate. Absorption spectra of 2-nitrophenol (A), nitrobenzene (B), and phenol.... [Link]

-

Pharmaffiliates. CAS No : 147124-32-1 | Product Name : Dimethyl 2-(4-chloro-2-nitrophenyl)malonate. [Link]

-

University of Wisconsin-La Crosse. 13-C NMR Protocol for beginners AV-400. [Link]

-

University of Oxford. A User Guide to Modern NMR Experiments. [Link]

-

ResearchGate. Setting up 13C CP/MAS experiments. [Link]

-

National Institutes of Health. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

-

National Institutes of Health. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]

-

École Polytechnique Fédérale de Lausanne. 13C NMR. [Link]

-

Royal Society of Chemistry. Supplementary information for.... [Link]

-

Wiley Online Library. NMR Spectra of New Compounds. [Link]

-

SpectraBase. 4-Nitrophenol. [Link]

-

National Institutes of Health. Dimethyl malonate | C5H8O4 | CID 7943 - PubChem. [Link]

-

Pearson. How might you use 13C NMR spectroscopy to differentiate between.... [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Wikipedia. 4-Nitrophenol. [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... [Link]

-

YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Compound Interest. A guide to 13C NMR chemical shift values. [Link]

-

SpectraBase. 4-Nitro-1,2-diphenyl-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

National Institutes of Health. This compound | C11H11NO6 | CID 2764303 - PubChem. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... [Link]

-

Wikipedia. Dimethyl malonate. [Link]

-

Shanghai Talent Chemical Co.,Ltd. What pharmaceutical products can be synthesized using Dimethyl malonate? - Blog. [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C11H11NO6 | CID 2764303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. talentchemicals.com [talentchemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sc.edu [sc.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. epfl.ch [epfl.ch]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the Infrared Spectrum of Dimethyl 2-(4-nitrophenyl)malonate

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of dimethyl 2-(4-nitrophenyl)malonate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's spectral features, offers a detailed experimental protocol for obtaining a high-fidelity spectrum, and provides insights into the causal relationships between molecular structure and vibrational modes.

Introduction: The Molecular Architecture and Spectroscopic Significance

This compound is a compound of interest in organic synthesis, serving as a versatile building block for more complex molecules, including potential pharmaceutical agents. Its structure is characterized by a central malonate ester moiety, substituted with a para-nitrophenyl group. This unique combination of functional groups—an aromatic ring, a nitro group, and two ester functionalities—gives rise to a rich and informative infrared spectrum.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation, we can identify the functional groups present in a molecule and gain insights into its structural and electronic properties. For a molecule like this compound, the IR spectrum serves as a molecular fingerprint, invaluable for identity confirmation, purity assessment, and reaction monitoring.

Theoretical Infrared Spectrum: A Detailed Vibrational Analysis

The infrared spectrum of this compound is best understood by dissecting the contributions of its constituent parts: the aromatic nitro group, the aromatic ester functionalities, and the substituted benzene ring. The electronic interplay between the strongly electron-withdrawing nitro group and the ester groups, transmitted through the π-system of the benzene ring, results in characteristic shifts in vibrational frequencies.

The Nitro Group (NO₂) Vibrations

Aromatic nitro compounds exhibit two strong and characteristic N-O stretching vibrations.[2][3][4] These are:

-

Asymmetric Stretch (νₐₛ NO₂): Typically observed in the 1550-1475 cm⁻¹ region.[2][3][4] For this compound, this band is expected to be strong and sharp.

-

Symmetric Stretch (νₛ NO₂): Found in the 1360-1290 cm⁻¹ range.[2][3][4] This absorption is also intense and provides a clear indication of the nitro group's presence.

The precise positions of these bands are sensitive to the electronic environment. The para-substitution on the benzene ring influences these frequencies, and their presence is a primary diagnostic tool for this class of compounds.

The Aromatic Ester Vibrations

The dimethyl malonate portion of the molecule gives rise to several characteristic absorptions, most notably the carbonyl (C=O) and C-O stretches. Aromatic esters are known to follow a "Rule of Three," presenting three strong bands in the mid-infrared region.[5][6]

-

Carbonyl Stretch (ν C=O): The C=O stretching vibration in aromatic esters is typically found between 1730 and 1715 cm⁻¹.[5] Conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to saturated esters.[7] In this compound, the presence of two ester groups may lead to a single, intense, possibly broadened absorption in this region.

-

Asymmetric C-O Stretch (νₐₛ C-O): A strong band between 1310 and 1250 cm⁻¹ is characteristic of the C-C-O stretching mode of the ester.[5]

-

Symmetric C-O Stretch (νₛ C-O): Another strong absorption, corresponding to the O-C-C stretch, is expected in the 1130-1100 cm⁻¹ range.[5]

The Substituted Benzene Ring Vibrations

The 1,4-disubstituted (para) benzene ring has several characteristic vibrational modes:

-

Aromatic C-H Stretch (ν C-H): A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which is characteristic of C-H bonds on an aromatic ring.

-

Aromatic C=C Ring Stretches (ν C=C): A series of medium to sharp bands are anticipated in the 1620-1400 cm⁻¹ region due to the stretching vibrations within the benzene ring.

-

C-H Out-of-Plane Bending (γ C-H): The substitution pattern on a benzene ring can often be determined by the strong C-H out-of-plane bending vibrations in the fingerprint region. For para-disubstituted benzenes, a strong absorption is typically observed in the 860-790 cm⁻¹ range.[4]

Aliphatic C-H and Other Vibrations

-

Aliphatic C-H Stretch (ν C-H): The methyl groups of the malonate ester will exhibit C-H stretching vibrations just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.

-

Methine C-H Stretch (ν C-H): The single C-H bond on the malonate's central carbon is expected to show a weak stretch around 2900 cm⁻¹.

Predicted IR Absorption Data Summary

The following table summarizes the predicted key vibrational frequencies for this compound, based on the analysis of its functional groups and structural analogues.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| 3100 - 3000 | ν C-H stretch | Aromatic | Weak to Medium |

| 2960 - 2850 | ν C-H stretch | Aliphatic (CH₃) | Weak |

| ~1725 | ν C=O stretch | Aromatic Ester | Strong, Sharp |

| 1620 - 1400 | ν C=C ring stretches | Aromatic | Medium, Sharp |

| 1550 - 1475 | νₐₛ N-O stretch | Aromatic Nitro | Strong, Sharp |

| 1360 - 1290 | νₛ N-O stretch | Aromatic Nitro | Strong, Sharp |

| 1310 - 1250 | νₐₛ C-O stretch | Aromatic Ester | Strong |

| 1130 - 1100 | νₛ C-O stretch | Aromatic Ester | Strong |

| 860 - 790 | γ C-H out-of-plane bend | 1,4-Disubstituted Benzene | Strong |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a standardized procedure for obtaining the mid-infrared spectrum of solid this compound, adhering to best practices for scientific integrity and reproducibility. This protocol is based on established methodologies such as those described in ASTM E168.[2][5][7]

Sample Preparation: The KBr Pellet Method

The potassium bromide (KBr) pellet technique is a widely used method for analyzing solid samples in transmission mode. KBr is transparent to infrared radiation in the mid-IR range.

Methodology:

-

Drying: Gently dry approximately 100-200 mg of spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Also, ensure the sample of this compound is thoroughly dry.

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample until it is a fine, uniform powder.

-

Mixing: Add the dried KBr powder to the mortar containing the ground sample. Mix thoroughly by gentle grinding for approximately one minute to ensure homogeneous distribution of the sample within the KBr matrix.

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Inspection: Carefully remove the pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.

Instrument Operation and Data Acquisition

This procedure assumes the use of a modern Fourier-Transform Infrared (FTIR) spectrometer.

Methodology:

-

Instrument Initialization: Ensure the spectrometer has been powered on and has completed its initialization and self-check procedures. The instrument should be allowed to warm up for the manufacturer-recommended time to ensure stability.

-

Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Place the KBr pellet containing the sample in the appropriate holder in the instrument's sample compartment.

-

Data Collection: Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis and Interpretation

-

Peak Picking: Identify the wavenumbers of the major absorption bands in the spectrum.

-

Assignment: Assign the observed absorption bands to the corresponding molecular vibrations based on the theoretical analysis presented in Section 2 and comparison with reference spectra of similar compounds.

-

Reporting: Report the peak positions (in cm⁻¹) and their relative intensities (e.g., strong, medium, weak, broad, sharp).

Visualizing the Workflow and Molecular Vibrations

To ensure clarity and reproducibility, the experimental and analytical workflow can be visualized.

Caption: Experimental workflow for obtaining and analyzing the FTIR spectrum of a solid sample using the KBr pellet method.

Conclusion: A Powerful Tool for a Versatile Molecule

The infrared spectrum of this compound is rich with information, providing a clear and definitive means of identifying the compound and its key functional groups. The strong absorptions of the nitro group, the characteristic "Rule of Three" bands of the aromatic ester, and the vibrations of the para-substituted benzene ring all contribute to a unique spectral fingerprint. By following a robust experimental protocol and applying a sound theoretical understanding of molecular vibrations, researchers can confidently utilize FTIR spectroscopy as a cornerstone analytical technique in the synthesis and characterization of this important chemical intermediate.

References

-

ASTM E168-16, Standard Practices for General Techniques of Infrared Quantitative Analysis, ASTM International, West Conshohocken, PA, 2016, [Link]

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

-

IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024, September 30). In Chemistry LibreTexts. Retrieved from [Link]

-

FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15. [Link]

-

FTIR Sample Handling Buyer's Guide. (2021, September 24). Labcompare. Retrieved from [Link]

-

Spectral Characteristics of the Benzene Ring. (2015, July 18). In Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 28-32. [Link]

-

Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-20. [Link]

-

para-Disubstituted Benzenes Definition. (n.d.). Fiveable. Retrieved from [Link]

-

United States Pharmacopeia. (n.d.). General Chapter, 〈854〉 Mid-Infrared Spectroscopy. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

Sources

Mass spectrometry of Dimethyl 2-(4-nitrophenyl)malonate

An In-Depth Technical Guide to the Mass Spectrometry of Dimethyl 2-(4-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a deep dive into the causal factors influencing experimental design and data interpretation. We will explore the predictable yet complex fragmentation patterns of this molecule, drawing upon established principles for nitroaromatic and malonate ester compounds. This guide is designed to equip researchers with the expertise to develop robust, self-validating analytical protocols for the characterization and quantification of this and structurally related compounds.

Introduction: The Analytical Significance of this compound

This compound is a versatile synthetic building block, notable for its dual reactivity stemming from the activated methylene group of the malonate ester and the reactive potential of the nitroaromatic moiety.[1] The nitro group, a potent electron-withdrawing group, can be readily reduced to an amine, providing a gateway to a wide array of pharmaceutical and chemical entities, including aniline intermediates.[1] The malonate portion is a classical precursor for carbon-carbon bond formation.[1]

Given its role in multi-step syntheses, the unambiguous identification and purity assessment of this compound are critical. Mass spectrometry (MS) stands as a primary analytical tool for this purpose due to its high sensitivity, specificity, and ability to provide structural information through fragmentation analysis. This guide will focus on electrospray ionization (ESI) as a soft ionization technique suitable for this polar, non-volatile compound, and will also discuss the principles of electron ionization (EI) for comparison.

Foundational Principles: Ionization and Fragmentation Behavior

The mass spectrometric behavior of this compound is governed by the interplay of its two key functional domains: the nitroaromatic ring and the dimethyl malonate group. Understanding the characteristic fragmentation of each is paramount to interpreting the full spectrum.

Ionization Techniques: Choosing the Right Tool

-